molecular formula C14H12F2O2 B7946944 1,2-Bis(3-fluorophenoxy)ethane

1,2-Bis(3-fluorophenoxy)ethane

Cat. No.: B7946944
M. Wt: 250.24 g/mol
InChI Key: NPEQSLPQCREMMK-UHFFFAOYSA-N
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Description

1,2-Bis(3-fluorophenoxy)ethane: is an organic compound with the molecular formula C14H12F2O2 and a molecular weight of 250.24 g/mol . This compound consists of an ethane backbone with two 3-fluorophenoxy groups attached to it. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-fluorophenoxy)ethane typically involves the reaction of 3-fluorophenol with 1,2-dichloroethane in the presence of a base such as potassium hydroxide (KOH) . The reaction is carried out under reflux conditions, typically at temperatures ranging from 95-100°C . The general steps are as follows:

  • Dissolve potassium hydroxide in water and add 3-fluorophenol.
  • Heat the mixture to 95-100°C and add 1,2-dichloroethane dropwise.
  • Maintain the reaction temperature and stir the mixture for several hours.
  • After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as ethanol.
  • The product is purified by filtration and drying.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-fluorophenoxy)ethane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydroxy derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as or in aprotic solvents like .

    Oxidation: Oxidizing agents like or .

    Reduction: Reducing agents such as or .

Major Products

    Substitution: Formation of various substituted phenoxyethanes.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

1,2-Bis(3-fluorophenoxy)ethane is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-fluorophenoxy)ethane involves its interaction with molecular targets through its phenoxy and fluorine groups. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(2-fluorophenoxy)ethane
  • 1,2-Bis(4-fluorophenoxy)ethane
  • 1,2-Bis(3-chlorophenoxy)ethane

Uniqueness

1,2-Bis(3-fluorophenoxy)ethane is unique due to the position of the fluorine atoms on the phenoxy groups, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-fluoro-3-[2-(3-fluorophenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O2/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEQSLPQCREMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCOC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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